molecular formula C9H11BF3K B13351445 Potassium trifluoro(4-isopropylphenyl)borate

Potassium trifluoro(4-isopropylphenyl)borate

Cat. No.: B13351445
M. Wt: 226.09 g/mol
InChI Key: YCBQYCVWVGHPAD-UHFFFAOYSA-N
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Description

Potassium trifluoro(4-isopropylphenyl)borate is an organoboron compound widely used in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity. The 4-isopropylphenyl group imparts steric bulk and moderate electron-donating properties, making it suitable for coupling with aryl halides, particularly in pharmaceutical and materials science applications.

Properties

Molecular Formula

C9H11BF3K

Molecular Weight

226.09 g/mol

IUPAC Name

potassium;trifluoro-(4-propan-2-ylphenyl)boranuide

InChI

InChI=1S/C9H11BF3.K/c1-7(2)8-3-5-9(6-4-8)10(11,12)13;/h3-7H,1-2H3;/q-1;+1

InChI Key

YCBQYCVWVGHPAD-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC=C(C=C1)C(C)C)(F)(F)F.[K+]

Origin of Product

United States

Preparation Methods

Example Synthesis Protocol

Materials Needed:

  • 4-isopropylphenylboronic acid
  • Potassium hydrogen fluoride (KHF2)
  • Tetrahydrofuran (THF)
  • Water

Procedure:

  • In a round-bottom flask, combine 4-isopropylphenylboronic acid (e.g., 1.0 g, 5.0 mmol) and THF (20 mL).
  • Add KHF2 (e.g., 1.8 g, 23.5 mmol) dissolved in water (10 mL) to the flask.
  • Stir the mixture at room temperature for several hours.
  • The reaction mixture is then extracted with an organic solvent (e.g., diethyl ether), and the aqueous phase is separated.
  • The aqueous phase is concentrated under reduced pressure to yield the potassium trifluoroborate salt.

Analysis and Characterization

The synthesized This compound can be characterized using various analytical techniques:

Hydrolysis of Organotrifluoroborates

Organotrifluoroborates can be hydrolyzed to form boronic acids, which is crucial in many applications, including Suzuki-Miyaura coupling reactions. The hydrolysis rate depends on the substituent on the boron atom and can be influenced by factors such as solvent, temperature, and catalysts.

Data Tables

Table 1: Physical and Spectroscopic Data for this compound

Property Value
Molecular Formula C10H12BF3K
Molecular Weight 234.08 g/mol
$${}^{1}$$H NMR (DMSO-d6) Expected signals for isopropyl and phenyl groups
$${}^{19}$$F NMR (DMSO-d6) Expected signal around -136 ppm
HRMS (ESI-) Calculated m/z for C10H12BF3K

Table 2: Comparison of Hydrolysis Conditions for Organotrifluoroborates

Reagent Hydrolysis Conditions Rate
p-F-Phenyltrifluoroborate Acid catalysis required Slow
Isopropyltrifluoroborate Direct hydrolysis Fast
Alkynyltrifluoroborate Extremely slow hydrolysis Very Slow

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(4-isopropylphenyl)borate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.

    Reduction: Reduction reactions can convert the trifluoroborate group to other functional groups.

    Substitution: The trifluoroborate group can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Palladium catalysts are frequently employed in substitution reactions, particularly in Suzuki-Miyaura couplings.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound formed through the cross-coupling of the trifluoroborate with an aryl halide.

Scientific Research Applications

Potassium trifluoro(4-isopropylphenyl)borate has a wide range of applications in scientific research:

    Chemistry: It is extensively used in cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

    Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.

    Industry: The compound is valuable in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism by which potassium trifluoro(4-isopropylphenyl)borate exerts its effects is primarily through its role as a coupling partner in cross-coupling reactions. The trifluoroborate group facilitates the transfer of the aryl group to the metal catalyst, enabling the formation of new carbon-carbon bonds. The molecular targets and pathways involved include the activation of palladium catalysts and the subsequent transmetalation and reductive elimination steps.

Comparison with Similar Compounds

Key Findings:

Electronic Effects: Electron-withdrawing groups (e.g., -F, -CF₃, -NO₂) lower the electron density on the boron center, enhancing reactivity toward electrophilic partners. For example, the 4-CF₃ derivative shows superior performance in coupling with heteroaryl chlorides . Electron-donating groups (e.g., -OCH₃) stabilize the boron center, reducing undesired side reactions in oxidative conditions .

Alkoxy-substituted derivatives (e.g., 4-propoxyphenyl) exhibit improved solubility in THF and DMSO, critical for large-scale reactions .

Safety and Stability: Nitro-substituted analogs (e.g., 3-((4-nitrophenyl)amino)-3-oxopropyl) pose significant health and environmental hazards (H302, H315) compared to the relatively safer isopropyl variant . Hydroxymethyl-substituted derivatives (e.g., 4-(hydroxymethyl)phenyl) require strict storage at 4–8°C to prevent degradation, whereas the isopropyl analog is stable at room temperature .

Research Highlights

  • Suzuki-Miyaura Cross-Coupling : Potassium trifluoro(4-isopropylphenyl)borate demonstrates moderate reactivity in couplings with aryl chlorides, outperforming 4-CF₃ derivatives in electron-rich systems but lagging behind 4-F analogs in electron-deficient systems .
  • Synthetic Flexibility : The isopropyl group’s stability under basic conditions makes it preferable over hydroxyl- or nitro-substituted variants, which may require protective groups during synthesis .
  • Spectroscopic Signatures: ¹⁹F NMR chemical shifts for these compounds range from -115.9 ppm (4-F) to -135.1 ppm (alkynyl derivatives), providing a diagnostic tool for structural verification .

Biological Activity

Potassium trifluoro(4-isopropylphenyl)borate (CAS No. 395083-14-4) is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing available data from various sources, including chemical properties, biological implications, and case studies that highlight its applications in medicinal chemistry.

Basic Information

  • Chemical Name: this compound
  • Molecular Formula: C3_3H5_5BF3_3K
  • Molecular Weight: 147.98 g/mol
  • CAS Number: 395083-14-4
  • Boiling Point: Not available
  • Solubility: Low solubility; specific values not reported .

Structural Characteristics

The compound features a trifluoroborate moiety attached to a phenyl group substituted with an isopropyl group, which may influence its reactivity and biological interactions. The presence of fluorine atoms enhances the lipophilicity of the compound, potentially affecting its pharmacokinetic properties.

PropertyValue
Molecular Weight147.98 g/mol
Log P (octanol/water)1.74
BBB PermeantYes
CYP InhibitorNo

This compound has been studied for its role in facilitating metal-catalyzed cross-coupling reactions, particularly in the synthesis of pharmaceutical compounds. Its ability to enhance reactions involving sensitive structures like glutarimide rings suggests it may have utility in creating biologically active molecules .

Immunomodulatory Effects

Research indicates that compounds similar to this compound can exhibit immunomodulatory effects. These effects are crucial for developing therapeutic agents targeting immune responses in various diseases, including cancer and autoimmune disorders .

Case Studies

Case Study 1: Synthesis of Biologically Active Compounds
In a study focusing on the synthesis of glutarimide derivatives, this compound was utilized as a reagent to improve yields while preserving sensitive functional groups. This demonstrates its potential role in developing new pharmaceuticals with enhanced efficacy and safety profiles.

Case Study 2: Drug Development Applications
Another investigation assessed the use of boron-containing compounds in drug development, highlighting their role in modifying pharmacological properties of existing drugs. The findings suggest that this compound could be pivotal in creating novel therapeutic agents by altering their bioavailability and metabolic stability.

Toxicological Considerations

While this compound shows promise in biological applications, safety assessments are critical. The compound is classified with hazard statements indicating potential skin and eye irritation . Therefore, appropriate handling and safety measures are essential when working with this compound.

Q & A

Basic Research Question

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (GHS Category 1A for corrosion) .
  • Ventilation : Use fume hoods to prevent inhalation of fine particles (H335: Respiratory irritation) .
  • Storage : Store at 4–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis .

Contradiction Note : Some analogues (e.g., Potassium (4-Cyanophenyl)trifluoroborate) are stable at RT, but 4-isopropyl derivatives may degrade faster due to steric effects .

How does the electronic nature of the 4-isopropylphenyl group influence reactivity in cross-coupling reactions?

Advanced Research Question
The electron-donating isopropyl group enhances the stability of the trifluoroborate anion but may reduce electrophilicity in Suzuki-Miyaura couplings. To counteract this:

  • Catalyst Selection : Use Pd(PPh₃)₄ with electron-deficient aryl halides to accelerate oxidative addition .
  • Base Optimization : K₂CO₃ in THF/water (3:1) improves transmetallation efficiency .

Mechanistic Insight : Steric hindrance from the isopropyl group slows transmetallation, requiring longer reaction times (24–48 hrs) compared to unsubstituted analogues .

How can researchers resolve contradictions in solubility data reported for this compound?

Advanced Research Question
Solubility discrepancies often arise from:

  • Crystallinity : Amorphous batches dissolve faster in THF but may precipitate upon standing.
  • Counterion Effects : Compare with potassium salts of structurally similar borates (e.g., 4-fluorophenyl derivatives) to identify trends .

Q. Experimental Approach :

Conduct dynamic light scattering (DLS) to assess aggregation in DMSO/water mixtures.

Use Karl Fischer titration to quantify hygroscopicity, which affects apparent solubility .

What computational methods are suitable for predicting the reactivity of this compound?

Advanced Research Question

  • DFT Calculations : Model the HOMO-LUMO gap to predict nucleophilic attack sites. The isopropyl group lowers LUMO energy by 0.5 eV compared to phenyl analogues .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to guide reaction medium selection .

Validation : Correlate computational results with experimental kinetics (e.g., rate constants in Stille couplings) .

How can low yields in the synthesis of this compound be mitigated?

Advanced Research Question
Common issues and solutions:

  • Byproduct Formation : Add 1 eq. of K₂CO₃ during synthesis to neutralize HF byproducts .
  • Incomplete Crystallization : Use seed crystals and slow cooling (1°C/min) to improve yield .
  • Purity of Boronic Acid : Pre-purify 4-isopropylphenylboronic acid via column chromatography (hexane/EtOAc) .

What are the implications of using this compound in bioorthogonal chemistry?

Advanced Research Question
The compound’s stability in aqueous media makes it suitable for:

  • Protein Labeling : Conjugate via strain-promoted alkyne-boronate cycloaddition (SPABAC) .
  • In Vivo Imaging : Optimize pharmacokinetics by modifying the isopropyl group’s hydrophobicity .

Challenge : Monitor borate hydrolysis in physiological pH (7.4) using fluorescence quenching assays .

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